molecular formula C7H17NO2 B569026 (R)-1,1-Diethoxy-2-propanamine CAS No. 148402-57-7

(R)-1,1-Diethoxy-2-propanamine

Cat. No. B569026
CAS RN: 148402-57-7
M. Wt: 147.218
InChI Key: MLTOHCRTGWUMIR-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1,1-Diethoxy-2-propanamine, or (R)-DEP, is an organic compound used in a variety of scientific research and laboratory experiments. It is a chiral compound, meaning it exists in two forms, and is used in organic synthesis and as a reagent in organic chemistry. (R)-DEP has a variety of scientific applications, from studying the mechanism of action of drugs to evaluating the effects of certain compounds on biochemical and physiological processes.

Scientific Research Applications

Synthesis and Analysis

  • The compound has been used in the synthesis of modified carbohydrates by conjugate addition, leading to the formation of partly modified carbohydrates in the furanose form. These modified carbohydrates are significant in the study of carbohydrate analogues and have applications in biochemical and pharmaceutical research (Valdersnes et al., 2012).
  • Studies have focused on the identification and synthesis of contaminants in substances related to (R)-1,1-Diethoxy-2-propanamine, highlighting the importance of understanding impurities and by-products in pharmaceutical synthesis (Błachut et al., 2002).

Catalysis and Chemical Reactions

  • Research into the deracemization of compounds using omega-transaminases has been conducted, showcasing the compound's relevance in enantioselective synthesis, which is crucial for producing pharmaceuticals with the desired chirality (Koszelewski et al., 2009).
  • The compound has been used in studies focusing on the synthesis of novel rhodium complexes, which are essential in catalytic processes such as asymmetric 1,4-addition, a key reaction in the synthesis of many pharmaceuticals (Kina et al., 2005).

Chemical Properties and Interactions

  • Research into the refractive properties of mixtures containing related compounds has been conducted, which is crucial in understanding the optical properties of chemical mixtures and their applications in fields like material science and photonics (Kinart et al., 2004).
  • The study of gas-phase elimination kinetics of related amines provides insights into the thermal stability and reactivity of these compounds, which is crucial for their safe handling and use in various industrial and research settings (Mora et al., 2008).

properties

IUPAC Name

(2R)-1,1-diethoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-4-9-7(6(3)8)10-5-2/h6-7H,4-5,8H2,1-3H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTOHCRTGWUMIR-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC([C@@H](C)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1,1-Diethoxy-2-propanamine

CAS RN

148402-57-7
Record name (2R)-1,1-diethoxypropan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.